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Introduction

Calcein AM (Acetoxymethyl) is a widely utilized fluorescent dye for the determination of cell
viability in eukaryotic cells.[1][2] This cell-permeant, non-fluorescent compound readily crosses
the membrane of live cells.[3] Once inside the cell, intracellular esterases hydrolyze the AM
ester group, converting Calcein AM into the intensely green fluorescent molecule, calcein.[1]
[3] The highly negatively charged calcein is well-retained within the cytoplasm of cells with
intact plasma membranes. Consequently, the fluorescence intensity is directly proportional to
the number of viable cells, making it a reliable indicator of cell health and membrane integrity.

This application note provides a detailed protocol for Calcein AM staining of adherent cells,
suitable for analysis by fluorescence microscopy, microplate readers, and flow cytometry.

Principle of the Assay

The Calcein AM cell viability assay is based on the enzymatic conversion of the non-
fluorescent Calcein AM to the fluorescent calcein by intracellular esterases in viable cells.
Dead or dying cells with compromised membrane integrity lack active esterases and cannot
retain calcein, thus they do not fluoresce. This allows for the clear distinction between live and
dead cell populations.
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Caption: Principle of Calcein AM staining in live cells.

Materials and Reagents
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Catalog Number

Reagent/Material Supplier Example Storage
Example
) Thermo Fisher <-20°C, protect from
Calcein AM o C3100MP )
Scientific light
Anhydrous Dimethyl ) )
) Sigma-Aldrich D2650 Room Temperature
Sulfoxide (DMSOQO)
Phosphate-Buffered )
Gibco 10010023 Room Temperature

Saline (PBS), pH 7.4

Hank's Balanced Salt Thermo Fisher

. o 14025092 Room Temperature
Solution (HBSS) Scientific

Black-walled, clear- ]
Corning 3603 Room Temperature
bottom 96-well plates

Experimental Protocols
Reagent Preparation

4.1.1. Calcein AM Stock Solution (1 mM)

o Allow the vial of Calcein AM to warm to room temperature before opening to prevent
moisture condensation.

¢ Add 50 pL of high-quality, anhydrous DMSO to one 50 ug vial of Calcein AM to create a 1
mM stock solution.

o Vortex briefly to ensure the dye is fully dissolved.

» Note: The DMSO stock solution should be used for a single series of experiments and
freshly prepared if possible. Aqueous solutions of Calcein AM are susceptible to hydrolysis
and should be used within a day.

4.1.2. Calcein AM Working Solution (1-10 uM)

Dilute the 1 mM Calcein AM stock solution in a serum-free medium or buffer, such as PBS or
HBSS, to a final working concentration. A typical starting concentration is 2 uM. The optimal
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concentration may vary by cell type and should be determined empirically (a range of 1-10
MM is common).

e For a 2 uM working solution, transfer 20 pL of the 1 mM stock solution into 10 mL of buffer.
Vortex to mix thoroughly.

Staining Protocol for Adherent Cells in a 96-Well Plate
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Caption: Calcein AM staining workflow for adherent cells.

* Cell Seeding: Plate adherent cells in a black-walled, clear-bottom 96-well plate at a density
that ensures they are in the logarithmic growth phase at the time of the assay. Allow the cells
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to adhere overnight in a 37°C, 5% CO:z incubator. The optimal seeding density should be
determined for each cell line.

o Cell Treatment (Optional): If testing the effects of a compound, treat the cells for the desired
duration.

e Washing: Carefully aspirate the culture medium from the wells. Wash the cells once with 100
pL of PBS or HBSS to remove any residual serum, which may contain esterases.

e Staining: Add 100 pL of the Calcein AM working solution to each well.

 Incubation: Incubate the plate for 15 to 60 minutes at 37°C in a humidified incubator with 5%
CO:. An incubation time of 30 minutes is adequate for most cell types. Protect the plate from
light during incubation.

e Analysis: Proceed to analysis using a fluorescence microscope, microplate reader, or flow
cytometer. For microscopy and plate reader analysis, washing the cells with buffer after
incubation to remove excess dye can help reduce background fluorescence.

Data Acquisition

. Excitation Emission
Analysis Method Notes
Wavelength (nm) Wavelength (nm)

Use a standard FITC
~490 - 494 ~515 - 520 filter set. Live cells will

appear green.

Fluorescence

Microscopy

Recommended for
Microplate Reader ~485 - 490 ~520 - 530 quantitative high-

throughput analysis.

Cells must be

detached to create a
Flow Cytometry 488 (Blue Laser) ~517 - 530 )

single-cell

suspension.

Data Interpretation
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The fluorescence intensity measured is directly proportional to the number of viable cells in the
well. For cytotoxicity assays, a decrease in fluorescence intensity in treated wells compared to
control (untreated) wells indicates a loss of cell viability.

Calculating Percent Viability:

% Viability = [(Fluorescence of Treated Cells - Fluorescence of Background) / (Fluorescence of
Control Cells - Fluorescence of Background)] x 100

o Treated Cells: Wells containing cells and the test compound.
» Control Cells: Wells containing cells and vehicle (e.g., DMSO).
e Background: Wells containing medium only (no cells).

Troubleshooting and Considerations

» High Background: Ensure complete removal of serum-containing medium before adding the
staining solution. Consider washing the cells after the incubation step.

» Weak Signal: The concentration of Calcein AM or the incubation time may need to be
optimized. Ensure cells are healthy and in the logarithmic growth phase.

o Cell Detachment: For adherent cells, gentle washing is crucial to prevent cell loss, which
would lead to inaccurate results.

» Photobleaching: Minimize the exposure of stained cells to light before and during imaging.

o Hydrolysis of Calcein AM: Prepare the aqueous working solution fresh and use it within a
few hours, as Calcein AM is susceptible to hydrolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1668213#calcein-am-staining-protocol-for-adherent-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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